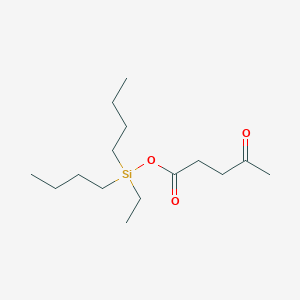

Dibutyl(ethyl)silyl 4-oxopentanoate

Description

Ethyl 4-oxopentanoate (CAS 539-88-8), commonly known as ethyl levulinate, is a versatile ester derived from levulinic acid. Its structure comprises a five-carbon chain with a ketone group at the fourth position and an ethyl ester moiety. Key properties include:

- Molecular formula: C₇H₁₂O₃

- Molecular weight: 144.17 g/mol

- Boiling point: 206°C

- Solubility: Miscible with oxygenated solvents; partially soluble in water .

Ethyl levulinate is synthesized via esterification of levulinic acid with ethanol . It finds applications in flavoring agents, biofuels, and as a precursor in pharmaceutical synthesis (e.g., indometacin and mefruside derivatives) .

Properties

CAS No. |

78382-23-7 |

|---|---|

Molecular Formula |

C15H30O3Si |

Molecular Weight |

286.48 g/mol |

IUPAC Name |

[dibutyl(ethyl)silyl] 4-oxopentanoate |

InChI |

InChI=1S/C15H30O3Si/c1-5-8-12-19(7-3,13-9-6-2)18-15(17)11-10-14(4)16/h5-13H2,1-4H3 |

InChI Key |

NZCFJDGWHLYLQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Si](CC)(CCCC)OC(=O)CCC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibutyl(ethyl)silyl 4-oxopentanoate typically involves the reaction of ethyl 4-oxopentanoate with dibutylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

Ethyl 4-oxopentanoate+DibutylchlorosilaneBaseDibutyl(ethyl)silyl 4-oxopentanoate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Dibutyl(ethyl)silyl 4-oxopentanoate can undergo various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form silanols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The silyl ether group can be substituted with other nucleophiles in the presence of fluoride ions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Tetra-n-butylammonium fluoride (TBAF) is often used to facilitate the substitution of the silyl ether group.

Major Products Formed

Oxidation: Silanols and carboxylic acids.

Reduction: Alcohols.

Substitution: Various silyl-substituted compounds depending on the nucleophile used.

Scientific Research Applications

Dibutyl(ethyl)silyl 4-oxopentanoate has several applications in scientific research:

Chemistry: It is used as a protecting group for alcohols and carboxylic acids in organic synthesis.

Biology: The compound can be used in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

Medicine: It may be involved in the development of drug delivery systems where controlled release of active pharmaceutical ingredients is needed.

Mechanism of Action

The mechanism of action of Dibutyl(ethyl)silyl 4-oxopentanoate involves the reactivity of its silyl ether and ester functional groups. The silyl ether group can be cleaved under acidic or basic conditions, releasing the protected alcohol or carboxylic acid. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or carboxylic acids. These reactions are facilitated by the presence of specific reagents and conditions that target the functional groups .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Ethyl Esters

Key Observations:

Functional Group Influence : The ketone group in ethyl levulinate enhances its polarity compared to simpler esters like ethyl acetate, improving solubility in polar solvents .

Boiling Point Trends: Longer carbon chains (e.g., ethyl 3-methylbutanoate) increase molecular weight and boiling points, but the presence of a ketone in ethyl levulinate elevates its boiling point disproportionately (206°C) .

Applications: While ethyl acetate and ethyl butanoate dominate industrial solvents and food additives, ethyl levulinate’s ketone group enables niche roles in drug synthesis and specialty chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.